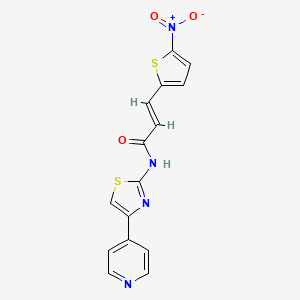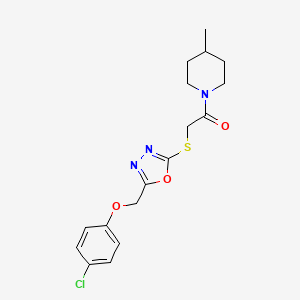![molecular formula C28H26N2O4 B2892345 11-{2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]ethyl}-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one CAS No. 1105215-60-8](/img/structure/B2892345.png)
11-{2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]ethyl}-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
11-{2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]ethyl}-7,11-diazatricyclo[7310^{2,7}]trideca-2,4-dien-6-one is a complex organic compound that features a unique combination of chromen and diazocin structures
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 11-{2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]ethyl}-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one typically involves multiple steps, starting with the preparation of the chromen and diazocin precursors. The chromen moiety can be synthesized through the condensation of salicylaldehyde with phenylacetic acid, followed by cyclization. The diazocin structure is formed through a series of reactions involving amines and aldehydes under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
化学反应分析
Types of Reactions
11-{2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]ethyl}-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one can undergo various chemical reactions, including:
Oxidation: The chromen moiety can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the chromen moiety would yield quinones, while reduction of the carbonyl groups would produce alcohols.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may be studied for its potential bioactivity. The chromen moiety is known for its antioxidant properties, which could make this compound a candidate for drug development.
Medicine
In medicine, the compound’s potential therapeutic effects could be explored. Its structure suggests it might interact with various biological targets, making it a candidate for the development of new pharmaceuticals.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as improved stability or reactivity.
作用机制
The mechanism of action of 11-{2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]ethyl}-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one involves its interaction with molecular targets such as enzymes or receptors. The chromen moiety may interact with oxidative stress pathways, while the diazocin structure could modulate neurotransmitter systems. These interactions can lead to various biological effects, including antioxidant activity and modulation of cellular signaling pathways.
相似化合物的比较
Similar Compounds
- 2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetic acid
- 2-Methyl-4-oxo-3-phenyl-4H-chromen-7-yl acetate
- ethyl {[3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}(phenyl)acetate
Uniqueness
What sets 11-{2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]ethyl}-7,11-diazatricyclo[7310^{2,7}]trideca-2,4-dien-6-one apart is its combination of chromen and diazocin structures
属性
IUPAC Name |
11-[2-(2-oxo-3-phenylchromen-7-yl)oxyethyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O4/c31-27-8-4-7-25-22-13-19(17-30(25)27)16-29(18-22)11-12-33-23-10-9-21-14-24(20-5-2-1-3-6-20)28(32)34-26(21)15-23/h1-10,14-15,19,22H,11-13,16-18H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBKHKEDFEAJSBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C3=CC=CC(=O)N3C2)CCOC4=CC5=C(C=C4)C=C(C(=O)O5)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[(5R,9'Ar)-spiro[1,3-oxazinane-5,4'-3,6,7,8,9,9a-hexahydro-1H-pyrido[2,1-c][1,4]oxazine]-3-yl]-2-chloroethanone](/img/structure/B2892262.png)
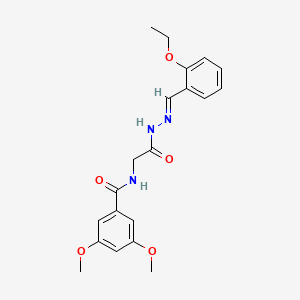
![3-(Pyridin-4-yl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B2892265.png)
![1-[6-(2-METHYLPHENYL)PYRIDAZIN-3-YL]PIPERIDINE-3-CARBOXYLIC ACID](/img/structure/B2892266.png)
![1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(6-methylbenzo[d]thiazol-2-yl)piperidine-3-carboxamide](/img/structure/B2892267.png)
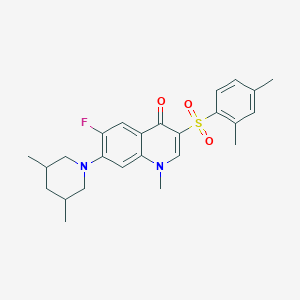
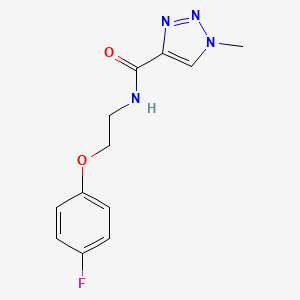
![3-methoxy-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2892273.png)
![(Z)-methyl 2-(6-acetamido-2-((3-chlorobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2892278.png)
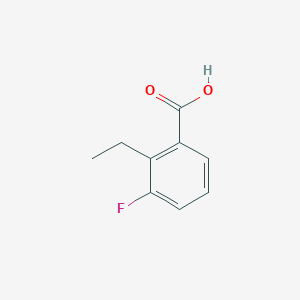
![10-(2,5-dimethylbenzenesulfonyl)-7-(thiomorpholin-4-yl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0?,?]dodeca-2(6),3,7,9,11-pentaene](/img/structure/B2892281.png)
![2-{[3-benzyl-4-oxo-6-(piperidin-1-yl)-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B2892282.png)
